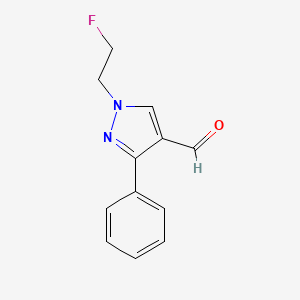
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde (FEPPC) is a heterocyclic aldehyde that has been used in a range of scientific research applications. It has been used in synthetic organic chemistry, as a reactant in the synthesis of a variety of compounds, and as a starting material in the synthesis of drugs. FEPPC has also been used in biochemistry and pharmacology, as a tool to investigate the mechanism of action of drugs, as well as to study the biochemical and physiological effects of drugs.
Aplicaciones Científicas De Investigación
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has been used in a variety of scientific research applications. It has been used in synthetic organic chemistry as a reactant in the synthesis of a variety of compounds. This compound has also been used as a starting material in the synthesis of drugs, such as the anti-inflammatory agent rofecoxib. In addition, this compound has been used in biochemistry and pharmacology to investigate the mechanism of action of drugs, as well as to study the biochemical and physiological effects of drugs.
Mecanismo De Acción
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has been used as a tool to investigate the mechanism of action of drugs. It has been shown to interact with the active site of enzymes, such as cytochrome P450 enzymes, and to inhibit the activity of these enzymes. This compound has also been shown to interact with the active site of G-protein coupled receptors, leading to the activation of these receptors.
Biochemical and Physiological Effects
This compound has been used to study the biochemical and physiological effects of drugs. This compound has been shown to interact with a variety of enzymes, leading to the inhibition of enzyme activity. This compound has also been shown to interact with a variety of G-protein coupled receptors, leading to the activation of these receptors. In addition, this compound has been shown to interact with a variety of ion channels, leading to the modulation of ion channel activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has several advantages as a tool for scientific research. It is relatively inexpensive and readily available, and it is relatively stable and easy to handle. In addition, this compound can be used to investigate the mechanism of action of drugs, as well as to study the biochemical and physiological effects of drugs.
However, there are some limitations to the use of this compound in scientific research. In particular, this compound has a relatively short half-life, which can limit its use in long-term experiments. In addition, this compound can be toxic and should be handled with care.
Direcciones Futuras
There are several potential future directions for the use of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde in scientific research. This compound could be used to investigate the mechanism of action of other drugs and to study the biochemical and physiological effects of these drugs. In addition, this compound could be used to investigate the interaction of drugs with other biological targets, such as ion channels and G-protein coupled receptors. Finally, this compound could be used to develop new synthetic methods for the synthesis of drugs.
Propiedades
IUPAC Name |
1-(2-fluoroethyl)-3-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-6-7-15-8-11(9-16)12(14-15)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAFKRYBVXJUBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



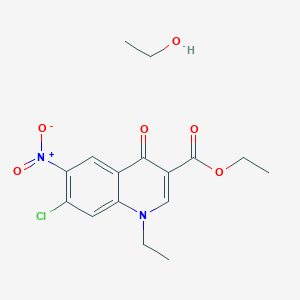
![2-Chloro-1-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]butan-1-one](/img/structure/B1482571.png)

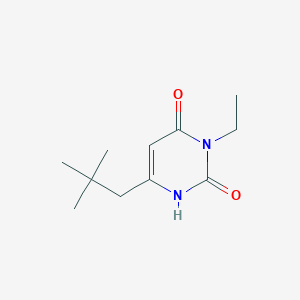
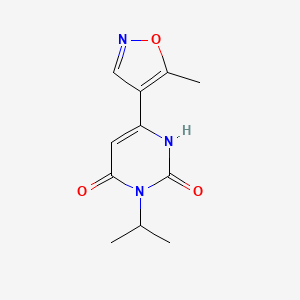
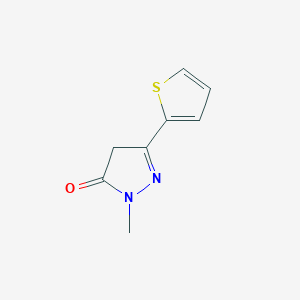
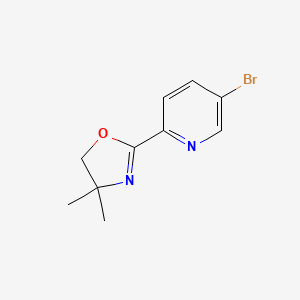
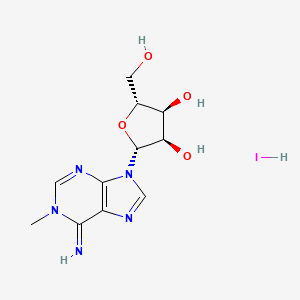
![2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1482580.png)
![6-[(Benzyloxy)methyl]pyrimidin-4-amine](/img/structure/B1482582.png)



